molecular formula C19H20N2O3 B2554117 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260922-09-5

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2554117
CAS No.: 1260922-09-5
M. Wt: 324.38
InChI Key: BHYGMPIYTIVWKO-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a cyano group at the C2 position and substituted aryl groups at the N- and C3 positions. The ethoxy (2-ethoxyphenyl) and methoxy (2-methoxyphenyl) substituents contribute to its unique electronic and steric properties. Its synthesis likely follows methods analogous to other cyanoacetamide derivatives, involving acylation, hydroxymethylation, and hydrolysis steps .

Properties

IUPAC Name

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYGMPIYTIVWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and malononitrile.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-ethoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form 2-cyano-3-(2-ethoxyphenyl)acrylonitrile.

    Michael Addition: The next step is the Michael addition of 2-methoxybenzaldehyde to the intermediate product, resulting in the formation of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of 324.38 g/mol. The compound features a cyano group, an amide functional group, and two aromatic rings, which contribute to its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
  • Case Study : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

  • Research Findings : In cellular models, it has shown effective antioxidant capabilities with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties.

  • Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
  • Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Material Science Applications

In addition to its biological applications, 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide has potential uses in material science:

  • Mesoporous Materials : The compound can be utilized in the synthesis of mesoporous materials due to its structural properties, which may enhance catalytic activities or serve as a template for further functionalization .
  • Nano Minerals : Its incorporation into nano mineral structures may improve their stability and functional properties for various applications in nanotechnology .

Summary of Biological Activities

Activity TypeMechanism/EffectCase Study/Findings
AnticancerInduces apoptosis via caspase activationInhibits MCF-7 cell proliferation at 10 µM
AntioxidantScavenges free radicalsComparable IC50 to ascorbic acid
NeuroprotectiveModulates neuroinflammationReduces inflammation markers in animal models

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural/Biological Notes Sources
Target Compound N-(2-ethoxyphenyl), 3-(2-methoxyphenyl) ~295.34 (estimated) Ethoxy group increases lipophilicity; ortho-substitution may hinder rotational freedom.
2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide N-(2-ethoxyphenyl), 3-(4-methoxyphenyl) ~295.34 Para-methoxy group enhances symmetry, potentially improving crystallinity.
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide N-(2-methoxyphenyl), 3-(pyridin-4-yl) 281.31 Pyridine introduces aromatic nitrogen, altering electronic properties and solubility.
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide N-(4-methoxyphenyl), 3-(piperazin-1-yl) 369.46 Piperazine moiety expands hydrogen-bonding capacity; higher molecular weight.
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide N-(2-ethylphenyl), 3-(3-methylphenyl), 2-(tetrazol) 335.40 Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability.

Key Comparative Insights :

Substituent Effects: Ethoxy vs. Ortho vs. Para Substitution: Ortho-methoxy/ethoxy groups (as in the target) introduce steric hindrance, possibly limiting binding to planar active sites compared to para-substituted analogs .

Heterocyclic Modifications :

  • Pyridine (e.g., ) and tetrazole (e.g., ) substitutions introduce nitrogen atoms, altering electronic profiles and enabling interactions with metal ions or polar residues in target proteins .

Biological Relevance :

  • Propanamides with piperazine or tetrazole moieties (e.g., –13) exhibit enhanced hydrogen-bonding networks, which may improve binding affinity to enzymes or transporters like GLUT4 .
  • The target compound’s lack of heterocycles may prioritize hydrophobic interactions over polar binding, limiting its utility in specific therapeutic contexts .

Synthetic Challenges :

  • Ortho-substituted aryl groups (as in the target) complicate synthesis due to steric effects during acylation or cyclization steps, requiring tailored protective strategies .

Research Findings and Data Gaps

  • Physical Properties: Limited data exist for the target compound’s melting point, solubility, or stability. Analogous compounds (e.g., N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide) exhibit melting points near 88°C, suggesting moderate crystallinity .
  • Toxicology: Related cyanoacetamides lack comprehensive toxicological profiles, highlighting a critical research gap .
  • Biological Activity : While docking studies for similar propanamides suggest GLUT4 modulation (), experimental validation for the target compound is absent.

Biological Activity

2-Cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

This compound features a cyano group, two aromatic rings, and an amide functional group, which contribute to its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a related compound, 2-Cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated the ability to reduce pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests that 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide may also possess similar immunomodulatory effects .

Cytotoxicity and Cell Viability

In vitro assays are essential for evaluating the cytotoxic effects of new compounds. Preliminary studies involving related compounds have shown that they can modulate cell viability in various cancer cell lines. For example, JMPR-01 was tested for its cytotoxicity against human liver HepG2 cells and showed significant effects at specific concentrations . Future studies should focus on determining the cytotoxic profile of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide across different cell lines.

The mechanisms underlying the biological activities of these compounds often involve interactions with specific molecular targets. Molecular docking studies have been conducted to predict binding affinities with enzymes involved in inflammatory pathways. For example, JMPR-01 showed a strong coupling with lipoxygenase (5-LOX), cyclooxygenase (COX-2), and inducible nitric oxide synthase (iNOS) . Similar studies for 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide could elucidate its mechanism of action.

Table of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Anti-inflammatoryJMPR-01Reduced IL-1β and TNFα production
CytotoxicityJMPR-01Significant cytotoxicity in HepG2 cells
Molecular DockingJMPR-01Strong binding with LT-A4-H, PDE4B, iNOS

Future Directions

Further research is necessary to:

  • Conduct In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide.
  • Explore Structure-Activity Relationships : Investigating how modifications to the chemical structure influence biological activity.
  • Evaluate Safety Profiles : Comprehensive toxicity studies should be performed to ensure safety for potential therapeutic use.

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